molecular formula C13H11ClO B6324194 1-Chloro-3-(naphthalen-1-yl)propan-2-one CAS No. 154023-17-3

1-Chloro-3-(naphthalen-1-yl)propan-2-one

Cat. No.: B6324194
CAS No.: 154023-17-3
M. Wt: 218.68 g/mol
InChI Key: XXAHJWXMNCZLNX-UHFFFAOYSA-N
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Description

1-Chloro-3-(naphthalen-1-yl)propan-2-one is an organic compound with the molecular formula C13H11ClO It is a chlorinated derivative of a naphthalene-based ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(naphthalen-1-yl)propan-2-one can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with 1-chloro-2-propanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(naphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

    Reduction: 1-(Naphthalen-1-yl)propan-2-ol.

    Oxidation: 1-(Naphthalen-1-yl)propanoic acid.

Scientific Research Applications

1-Chloro-3-(naphthalen-1-yl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(naphthalen-1-yl)propan-2-one involves its interaction with various molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The naphthalene moiety provides hydrophobic interactions that enhance binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-Chloro-3-(naphthalen-2-yl)propan-2-one
  • 1-Chloro-3-(naphthalen-1-yloxy)propan-2-ol
  • 1-Naphthalen-2-yl-propan-1-one

Comparison: 1-Chloro-3-(naphthalen-1-yl)propan-2-one is unique due to the position of the chlorine atom and the naphthalene ring. This specific structure influences its reactivity and binding properties. Compared to its isomer, 1-Chloro-3-(naphthalen-2-yl)propan-2-one, the position of the naphthalene ring affects the compound’s steric and electronic properties, leading to differences in reactivity and application potential.

Properties

IUPAC Name

1-chloro-3-naphthalen-1-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-9-12(15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAHJWXMNCZLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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